Timegadine

概要

説明

準備方法

タイムガジンは様々な経路で合成することができます。 一般的な方法の1つは、グアニジンと2-クロロ-2,4,6-シクロヘプタトリエン-1-オンの反応が含まれます 。 タイムガジンの工業生産は、通常、高収率と純度を確保するために反応条件を最適化することを伴います。 工業生産方法の詳細については、機密情報であり、広く公開されていません。

化学反応の分析

タイムガジンは、次のようないくつかの種類の化学反応を起こします。

酸化: タイムガジンは特定の条件下で酸化され、様々な酸化誘導体の形成につながります。

還元: 還元反応は、タイムガジン内の官能基を修飾し、その薬理学的特性を変更することができます。

置換: タイムガジンは置換反応を起こすことができ、その際、ある官能基が別の官能基と置き換えられます。 これにより、異なる生物学的活性を有する新しい誘導体が得られる可能性があります.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進する様々な触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学的研究の応用

Therapeutic Applications in Rheumatoid Arthritis

Timegadine has been shown to be superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen in managing disease activity in patients with rheumatoid arthritis. A double-blind controlled trial involving 40 patients demonstrated that those treated with this compound (500 mg/day) experienced significant improvements in various clinical markers compared to those receiving naproxen (750 mg/day). Key findings included:

- Biochemical Improvements : Significant reductions in erythrocyte sedimentation rate (ESR), serum immunoglobulin G (IgG), and immunoglobulin M (IgM) levels were observed in the this compound group.

- Clinical Improvements : Patients reported reduced duration of morning stiffness, decreased pain levels, and fewer swollen joints. The Ritchie index, a measure of tender joints, also showed marked improvement .

Comparative Efficacy

In studies comparing this compound with other treatments, it consistently demonstrated greater efficacy:

- In one study, this compound was compared with levamisole and other treatments, showing a notable reduction in chemotaxis and inflammatory markers .

- The compound's ability to improve grip strength and reduce the number of tender joints further supports its potential as a disease-modifying agent.

Side Effects and Safety Profile

While this compound is effective, it is not without side effects. Commonly reported adverse effects include gastrointestinal disturbances and allergic reactions, which were more prevalent than those observed with naproxen. Monitoring for these side effects is essential during treatment .

Future Research Directions

Given its promising results, further research is warranted to explore:

- Long-term safety and efficacy profiles.

- Potential applications in other inflammatory or autoimmune conditions.

- Mechanistic studies to better understand its action at the molecular level.

作用機序

タイムガジンは、COXとリポキシゲナーゼ酵素を競合的に阻害することで効果を発揮します 。 この阻害は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの生成を阻害し、炎症を軽減します。 タイムガジンの分子標的は、これらの酵素の活性部位であり、そこに結合して活性を阻害します .

6. 類似の化合物との比較

タイムガジンは、COXとリポキシゲナーゼの両方を二重に阻害するという点でユニークであり、通常、これらの経路のいずれか一方のみを標的にする他の抗炎症剤とは異なります。 類似の化合物には以下のようなものがあります。

インドメタシン: COX選択的阻害剤。

ナプロキセン: 抗炎症作用を有する別のCOX阻害剤.

チアミド塩酸塩: 抗炎症作用が類似しているが、分子標的が異なる化合物.

タイムガジンは、COXとリポキシゲナーゼの両方を阻害する能力により、より幅広い抗炎症作用を示し、治療研究における貴重な化合物となっています。

類似化合物との比較

Timegadine is unique in its dual inhibition of both COX and lipoxygenase, which sets it apart from other anti-inflammatory agents that typically target only one of these pathways. Similar compounds include:

Indomethacin: A selective COX inhibitor.

Naproxen: Another COX inhibitor with anti-inflammatory properties.

Tiaramide hydrochloride: A compound with similar anti-inflammatory effects but different molecular targets.

This compound’s ability to inhibit both COX and lipoxygenase provides a broader anti-inflammatory effect, making it a valuable compound in therapeutic research.

生物活性

Timegadine is a synthetic compound initially developed as an antirheumatic drug, primarily known for its role as a lipoxygenase inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily by inhibiting the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators such as leukotrienes. By modulating this pathway, this compound has demonstrated potential anti-inflammatory and analgesic properties.

Pharmacological Effects

1. Anti-inflammatory Activity:

this compound has been shown to reduce inflammation in various in vitro and in vivo models. For instance, studies indicate that this compound effectively suppresses the release of slow-reacting substances (SRS) and prostaglandin E2 (PGE2) from stimulated macrophages, contributing to its anti-inflammatory effects .

2. Antiplatelet Activity:

Research has highlighted this compound's ability to inhibit malondialdehyde (MDA) production, a marker of oxidative stress and inflammation in platelets. The compound exhibits an IC50 value of 31 µM for MDA production inhibition, indicating its potential as an antiplatelet agent .

3. Safety Profile:

In preclinical studies, this compound demonstrated a favorable safety profile. For example, it showed no ulcerogenic effects in rats at high dosages (up to 100 mg/kg), suggesting a significant safety margin compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .

Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neutrophil Activity: A comparative study assessed the impact of this compound on human neutrophil 5-lipoxygenase activity and leukotriene B4 (LTB4) synthesis. Results indicated that this compound significantly inhibited LTB4 production, reinforcing its role as a lipoxygenase inhibitor .

- Comparative Efficacy: A meta-analysis compared this compound's efficacy with other conventional antirheumatic drugs. While it showed promise in reducing joint inflammation, it was noted that further clinical trials are needed to establish its effectiveness relative to established treatments like methotrexate .

Data Tables

The following table summarizes key pharmacological data related to this compound:

| Parameter | Value | Reference |

|---|---|---|

| IC50 for MDA production | 31 µM | |

| ED50 for vasodilatory effect | 2.0 µM | |

| Safety margin (rats) | >70 (compared to aspirin) | |

| Inhibition of LTB4 synthesis | Significant inhibition |

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial involving patients with rheumatoid arthritis evaluated the effectiveness of this compound compared to placebo and methotrexate. The study found that while this compound reduced tender joint counts significantly, it did not outperform methotrexate in all measured outcomes .

Case Study 2: Platelet Aggregation Inhibition

In an ex vivo study using guinea pigs, this compound demonstrated a 100% inhibition rate on platelet aggregation six hours post-administration at a dosage of 1 mg/kg. This highlights its potential utility in preventing thromboembolic events without significant side effects .

特性

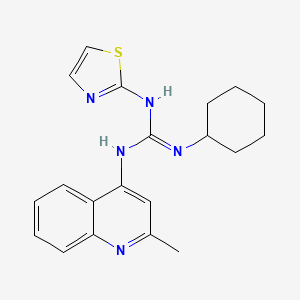

IUPAC Name |

2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5S/c1-14-13-18(16-9-5-6-10-17(16)22-14)24-19(25-20-21-11-12-26-20)23-15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVNITZYWXMWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221282 | |

| Record name | Timegadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-19-1 | |

| Record name | Timegadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timegadine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timegadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timegadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMEGADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XR74J44UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。